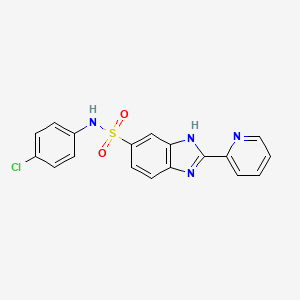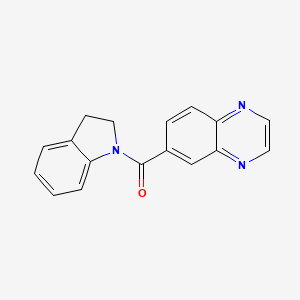
3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one, also known as CPYQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPYQ belongs to the class of quinazoline derivatives, which have been reported to possess a range of biological activities.
作用机制
The mechanism of action of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is not fully understood, but it is believed to involve the modulation of various molecular pathways. In cancer research, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to inhibit the activity of protein kinases such as EGFR and VEGFR, which are involved in cell proliferation and angiogenesis. In inflammation, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to modulate the activity of neurotransmitter systems such as acetylcholine and glutamate, which are involved in cognitive function and neuronal damage.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vitro and in vivo. In inflammation, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and improve tissue damage in animal models. In neurodegenerative disorders, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to improve cognitive function and reduce neuronal damage in animal models.
实验室实验的优点和局限性
3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, such as its high purity, stability, and easy synthesis method. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Researchers should take these factors into consideration when designing experiments involving 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one.
未来方向
There are several future directions for research involving 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one. In cancer research, further studies are needed to determine the efficacy of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in combination with other anti-cancer drugs and to identify its potential as a therapeutic agent for specific types of cancer. In inflammation, more studies are needed to elucidate the molecular mechanisms of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one and to determine its potential as a therapeutic agent for chronic inflammatory diseases. In neurodegenerative disorders, further studies are needed to determine the optimal dose and treatment duration of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one and to identify its potential as a therapeutic agent for specific types of neurodegenerative diseases.
Conclusion:
In conclusion, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one as a therapeutic agent for various diseases.
合成方法
The synthesis of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one involves the reaction between 2-cyclopropylpyridine-4-carboxylic acid and 4-chloro-1,2-dihydroquinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, followed by cyclization to form the final product. The yield of 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one can be improved by optimizing reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways. Inflammation is a key factor in the development of many diseases, and 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported to possess anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. In neurodegenerative disorders, 3-Cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been shown to improve cognitive function and reduce neuronal damage by modulating neurotransmitter systems.
属性
IUPAC Name |
3-cyclopropyl-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-5-1-2-6-13(12)18-15(19(16)11-8-9-11)14-7-3-4-10-17-14/h1-7,10-11,15,18H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYOGFDRQSUQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![2-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453735.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-phenylphenyl)acetamide](/img/structure/B7453752.png)

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B7453770.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)
![N-(4-methoxyphenyl)-2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B7453786.png)
![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-[1-(4-phenylphenyl)ethyl]acetamide](/img/structure/B7453797.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)